molecular formula C18H16N2O2 B2916400 N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852367-61-4

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2916400
CAS No.: 852367-61-4
M. Wt: 292.338
InChI Key: VFKGJKVQTGKCOJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound characterized by the presence of an indole ring and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 4-ethylphenylamine with indole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
  • N-(4-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Uniqueness

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-12-7-9-13(10-8-12)20-18(22)17(21)15-11-19-16-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKGJKVQTGKCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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